molecular formula C12H17ClO B3049844 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene CAS No. 22252-73-9

4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene

Cat. No.: B3049844
CAS No.: 22252-73-9
M. Wt: 212.71 g/mol
InChI Key: ZWEIHAXNAVZWMQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 216.73 g/mol. This compound is also known as p-tert-Butylbenzyl chloride or PTBC and is commonly used as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is not well understood. However, it is believed that this compound acts as an alkylating agent, which means that it can react with nucleophilic groups in biological molecules such as proteins and DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure.

Advantages and Limitations for Lab Experiments

The advantages of using 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene in lab experiments include its high purity, low cost, and ease of use. However, its toxicity and potential health hazards make it difficult to handle and require special precautions to be taken during its use.

Future Directions

There are several future directions for research on 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene. These include:
1. Studying its mechanism of action and its interaction with biological molecules.
2. Developing new synthetic methods for the production of this compound.
3. Exploring its potential use in the synthesis of novel pharmaceuticals and agrochemicals.
4. Investigating its potential as a reagent for the modification of biomolecules.
Conclusion:
In conclusion, this compound is a widely used chemical compound in scientific research. It is commonly used as a building block for the synthesis of various organic compounds and has potential applications in the synthesis of novel pharmaceuticals and agrochemicals. However, its toxicity and potential health hazards make it difficult to handle and require special precautions to be taken during its use. Further research is needed to fully understand its mechanism of action and explore its potential applications.

Scientific Research Applications

4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products.

Properties

IUPAC Name

4-tert-butyl-2-(chloromethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEIHAXNAVZWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497177
Record name 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-73-9
Record name 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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